molecular formula C9H14N2O2 B13495425 tert-butyl 4-amino-1H-pyrrole-2-carboxylate CAS No. 959750-80-2

tert-butyl 4-amino-1H-pyrrole-2-carboxylate

Cat. No.: B13495425
CAS No.: 959750-80-2
M. Wt: 182.22 g/mol
InChI Key: YZPNXLIDSPYZLQ-UHFFFAOYSA-N
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Description

Emergence of Pyrrole-Based Heterocycles in Medicinal Chemistry

Pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom, has long been recognized for its electronic properties and capacity to participate in hydrogen bonding and π-π interactions. The inherent dipole moment of pyrrole (1.58 D) and its resonance-stabilized structure make it an ideal pharmacophore for interacting with biological targets. Early studies in the 20th century highlighted pyrrole’s presence in natural products such as porphobilinogen and chlorophyll, underscoring its biological relevance.

The synthetic accessibility of pyrrole derivatives accelerated their adoption in drug discovery programs. By the 2010s, pyrrole-containing compounds had demonstrated activities across therapeutic areas, including oncology, infectious diseases, and virology. For example, pyrrolo[2,3-d]pyrimidines bearing urea moieties exhibited nanomolar cytotoxicity against A549 lung cancer cells by modulating Bcl-2 family proteins, a milestone that validated pyrrole’s role in apoptosis induction. Table 1 summarizes key pyrrole-based compounds and their biological targets.

Table 1: Representative Pyrrole Derivatives and Their Therapeutic Applications

Compound Class Biological Target Therapeutic Area
Pyrrolo[2,3-d]pyrimidines Bcl-2 proteins Anticancer
Pyrrole-2-carboxylic acid derivatives D-amino acid oxidase Metabolic disorders
2-Aminopyrroles Kinases, viral proteases Antiviral, anti-inflammatory

The structural plasticity of the pyrrole ring enabled systematic modifications, such as introducing electron-withdrawing groups (e.g., carboxylates) or bulky substituents (e.g., tert-butyl esters), to fine-tune pharmacokinetic and pharmacodynamic properties.

Key Milestones in the Discovery of Amino-Substituted Pyrroles

The incorporation of amino groups into pyrrole derivatives marked a turning point in the design of targeted therapies. Amino substituents enhance hydrogen-bonding capabilities and improve solubility, making these compounds attractive for interacting with polar enzyme active sites. A landmark achievement was the development of methyl 4-aminopyrrole-2-carboxylates via FeCl₂/Et₃N-catalyzed reactions between 5-methoxyisoxazoles and pyridinium ylides. This one-pot synthesis demonstrated the feasibility of introducing amino groups at the 4-position while preserving the carboxylate functionality.

Further advancements emerged from domino reaction strategies. For instance, 2-aminopyrroles were synthesized via a metal-free 3,4-diaza Cope rearrangement of N-alkynyl, N′-vinyl hydrazides, followed by 5-exo-dig cyclization. This method enabled the production of asymmetrically protected 2-aminopyrroles, such as N-Boc-2-aminopyrroles, which are precursors to tert-butyl 4-amino-1H-pyrrole-2-carboxylate. The reaction’s modularity allowed for diverse substitutions at the pyrrole nitrogen, broadening the scope for structure-activity relationship (SAR) studies.

Table 2: Synthetic Milestones in Amino-Substituted Pyrroles

Year Innovation Key Outcome
2015 FeCl₂/Et₃N-catalyzed cascade reaction Methyl 4-aminopyrrole-2-carboxylates
2021 Domino 3,4-diaza Cope rearrangement Asymmetric 2-aminopyrroles

These synthetic breakthroughs facilitated the exploration of amino-pyrroles in kinase inhibition and antiviral applications, particularly against SARS-CoV-2 proteases.

Role of Tert-Butyl Groups in Bioactive Molecule Design

The tert-butyl group, a bulky aliphatic substituent, has been widely employed to enhance the metabolic stability and bioavailability of drug candidates. In This compound , the tert-butyl ester serves dual roles: (1) it acts as a protecting group for the carboxylate during synthesis, and (2) it modulates lipophilicity to improve membrane permeability.

The steric bulk of the tert-butyl group also reduces intermolecular π-stacking, minimizing nonspecific binding to off-target proteins. For example, in pyrrole-based kinase inhibitors, tert-butyl substituents at the 2-position increased selectivity for p38 MAPK over related kinases by occupying hydrophobic pockets in the ATP-binding site. Additionally, the tert-butyl moiety’s resistance to enzymatic hydrolysis ensures prolonged in vivo half-life compared to methyl or ethyl esters.

Table 3: Impact of tert-Butyl Groups on Pyrrole Derivatives

Property Enhanced Mechanism Example Application
Metabolic stability Steric shielding of ester bonds Prolonged half-life in vivo
Target selectivity Occupying hydrophobic binding pockets Kinase inhibition
Solubility-lipophilicity balance Modulation of logP values Blood-brain barrier penetration

The strategic placement of tert-butyl groups in pyrrole-2-carboxylates has thus become a cornerstone in optimizing drug-like properties, enabling advancements in CNS-targeted therapies and antiviral agents.

Properties

CAS No.

959750-80-2

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

tert-butyl 4-amino-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)7-4-6(10)5-11-7/h4-5,11H,10H2,1-3H3

InChI Key

YZPNXLIDSPYZLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CN1)N

Origin of Product

United States

Preparation Methods

Pyrrole Ring Construction and Functionalization

A common approach to synthesize substituted pyrroles involves starting from commercially available pyrrole or pyrrole derivatives, followed by selective halogenation and functional group transformations.

  • Halogenation and Acylation : Pyrrole can be selectively halogenated at the 4-position using reagents like N-chlorosuccinimide, followed by acylation at the 2-position to introduce a carboxylate precursor. For example, 2-trichloroacetyl-4-chloro-5-methyl-1H-pyrrole was synthesized by stirring pyrrole with N-chlorosuccinimide in dichloromethane at room temperature overnight, yielding 61% of the product.

  • Amination : The 4-chloro substituent can be substituted by an amino group via nucleophilic aromatic substitution or reduction of azide intermediates. The Staudinger reduction is a mild method to convert azides to amines in pyrrole derivatives, providing good yields (e.g., 78% isolated yield for ethyl 5-(aminomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate).

Esterification and Protection

  • tert-Butyl Ester Formation : The tert-butyl ester is commonly introduced by esterification of the carboxylic acid precursor or by using tert-butoxycarbonyl (Boc) protecting groups. For example, tert-butyl esters can be formed by treating the carboxylic acid with tert-butanol under acidic conditions or by using tert-butyl chloroformate reagents.

  • Boc Protection of Amino Groups : The amino group at the 4-position can be protected as Boc to facilitate further synthetic transformations and improve stability. Boc protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Catalytic and One-Pot Methods

Recent advances include metal-catalyzed synthesis of substituted pyrroles using amino aldehydes and 1,3-dicarbonyl compounds:

  • A zirconium-catalyzed method allows the synthesis of tetrasubstituted pyrroles by reacting N-acyl α-aminoaldehydes with 1,3-dicarbonyl compounds in mixed solvents (THF/1,4-dioxane and water) at moderate temperatures, yielding hydrolytically stable products. This method provides a route to functionalized pyrroles, which can be further modified to introduce tert-butyl ester and amino substituents.

Representative Synthetic Procedure (Literature Example)

Step Reagents & Conditions Product Yield (%) Notes
1 Pyrrole + N-chlorosuccinimide, DCM, r.t. overnight 2-trichloroacetyl-4-chloro-5-methyl-1H-pyrrole 61 Selective halogenation and acylation
2 Azide substitution + Staudinger reduction (PPh3), THF/H2O 4-amino substituted pyrrole derivative 78 Mild reduction to amine
3 Carboxylic acid + tert-butanol, acid catalysis or Boc2O tert-butyl ester formation Variable Esterification or Boc protection
4 Boc protection of amino group Boc-protected amino pyrrole High Protects amine for further steps

Spectroscopic and Analytical Data Supporting Synthesis

  • Nuclear Magnetic Resonance (NMR) :

    • ^1H NMR of intermediates shows characteristic singlets for the pyrrole NH and tert-butyl protons (~1.4 ppm for Boc group).
    • ^13C NMR confirms carbonyl carbons (~155-160 ppm for carbamate carbonyl) and aromatic carbons of the pyrrole ring.
  • High-Resolution Mass Spectrometry (HRMS) :

    • Accurate mass measurements confirm molecular formulas consistent with this compound and intermediates.
  • Melting Points and Purity :

    • Recrystallization from solvents such as dichloromethane yields crystalline products with melting points consistent with literature values.

Summary of Preparation Methods

Method Type Key Features Advantages Limitations
Halogenation + Amination Stepwise substitution on pyrrole ring Well-established, selective Multi-step, moderate yields
Boc Protection + Esterification Protects amine, introduces tert-butyl ester Improves stability, purification Requires protection/deprotection steps
Metal-Catalyzed Cyclization Direct pyrrole formation from amino aldehydes and 1,3-dicarbonyls One-pot, high yield, diverse substrates Requires specific catalysts, conditions
Staudinger Reduction Mild azide to amine conversion High yield, mild conditions Requires azide intermediate

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the pyrrole ring or the amino group.

Scientific Research Applications

Tert-butyl 4-amino-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the derivatives being studied. For example, in medicinal chemistry, it may interact with cellular receptors or enzymes involved in disease pathways.

Comparison with Similar Compounds

Substituent Variation: Amino vs. Hydroxyl/Oxo Groups

Compounds with hydroxyl or oxo substituents instead of the amino group exhibit distinct electronic and reactivity profiles. For example:

  • tert-Butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (): The hydroxyl and oxo groups reduce basicity compared to the amino analogue. This compound may exhibit higher polarity, influencing solubility in polar solvents.
  • tert-Butyl 5-cyclopropyl-3-hexyl-2-[2-(methylthio)phenyl]-1H-pyrrole-1-carboxylate (): Contains a methylthiophenyl group, introducing sulfur-mediated electronic effects. The cyclopropyl and hexyl substituents increase hydrophobicity, contrasting with the amino group’s polarity.

Table 1: Substituent Effects on Key Properties

Compound Substituents Key NMR Shifts (δ, ppm) Yield (%)
Target compound 4-NH₂, 2-CO₂tBu Not reported
tert-Butyl 4-hydroxy-2-oxo derivative 4-OH, 2-CO₂tBu
Methylthiophenyl analogue () 2-CO₂tBu, 3-hexyl, 5-cyclopropyl 1.20 (CO₂C(CH₃)₃, ¹³C), 2.35 (SCH₃) 88

The amino group in the target compound likely downshifts adjacent proton signals in ¹H NMR compared to hydroxyl or oxo substituents due to electron-donating effects .

Ring Structure: Monocyclic vs. Bicyclic Analogues

Bicyclic pyrrole derivatives, such as tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (), feature fused rings that confer rigidity and altered solubility. These compounds have similarity scores of 0.94–1.00 to the target molecule but differ in ring strain and conformational flexibility. The bicyclic framework may enhance thermal stability but reduce synthetic accessibility compared to monocyclic pyrroles .

Table 2: Structural and Physical Properties

Compound Molecular Formula Molecular Weight Ring System
Target compound C₉H₁₄N₂O₂ 182.22 (estimated) Monocyclic
Bicyclic oxo derivative () C₁₂H₁₉NO₃ 225.28 Bicyclic

Ester Group Variations: tert-Butyl vs. Methyl

The tert-butyl ester group in the target compound provides steric protection against hydrolysis, unlike methyl esters. For instance, methyl 4-[...]pyrrole-2-carboxylate () uses a methyl ester, which is more susceptible to enzymatic or basic cleavage. The tert-butyl group also lowers solubility in aqueous media but improves lipid membrane permeability, a critical factor in drug design .

Functionalized Derivatives in Pharmaceutical Contexts

Several analogues are intermediates in complex pharmacophores:

  • tert-Butyl (5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate (): Incorporates fluorinated chromene and pyrazolo-pyrimidine moieties, highlighting the utility of tert-butyl-protected amino pyrroles in kinase inhibitor synthesis.
  • tert-Butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylic acid (): Demonstrates integration into piperazine-based scaffolds, suggesting applications in antimicrobial or anticancer agents.

Table 3: Pharmaceutical Relevance

Compound Key Functional Groups Potential Application
Target compound Amino, tert-butyl ester Drug precursor
Fluorinated chromene derivative Fluoroaryl, pyrazolo-pyrimidine Kinase inhibition
Piperazine-carboxylate hybrid Chlorophenyl, piperazine Antimicrobial agents

Biological Activity

tert-butyl 4-amino-1H-pyrrole-2-carboxylate is a nitrogen-containing heterocyclic compound with significant biological activity. Its unique structure, featuring a pyrrole ring with a tert-butyl group and an amino group, positions it as a promising candidate for various therapeutic applications. This article delves into the biological activities, mechanisms of action, and research findings associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H14_{14}N2_2O2_2
  • Molecular Weight : Approximately 182.22 g/mol
  • Functional Groups : Tert-butyl group, amino group, carboxylate group

The presence of these functional groups influences its solubility, reactivity, and biological interactions. The tert-butyl group provides steric hindrance, which can affect the compound's binding affinity to biological targets.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of pyrrole compounds possess antibacterial properties. For instance, related compounds have demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
  • Antiviral Properties :
    • Some pyrrole derivatives have been investigated for their antiviral activities, particularly against viruses like the tobacco mosaic virus (TMV). The antiviral efficacy of certain derivatives has been reported to exceed that of commercial agents .
  • Neuropharmacological Effects :
    • Compounds similar to this compound have been explored for their potential in modulating neurotransmitter receptors, including norepinephrine and serotonin receptors. This modulation is significant for treating mood disorders and other neurological conditions .

The biological activity of this compound is likely mediated through several mechanisms:

  • Binding Affinity : The compound can interact with various biological targets through hydrogen bonding and hydrophobic interactions due to its amino group and the aromatic nature of the pyrrole ring.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in neurotransmitter reuptake, suggesting a potential mechanism for enhancing neurotransmitter availability in the synaptic cleft .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/MechanismReference
AntibacterialStaphylococcus aureus
AntiviralTobacco Mosaic Virus
Neurotransmitter ModulationNorepinephrine Receptors

Detailed Findings

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial properties of various pyrrole derivatives, including this compound. The results indicated potent activity against gram-positive bacteria with MIC values comparable to established antibiotics .
  • Neuropharmacological Research :
    • In vitro studies demonstrated that certain pyrrole derivatives could inhibit norepinephrine reuptake effectively, suggesting their potential as antidepressants or anxiolytics .
  • Antiviral Efficacy :
    • Research highlighted the antiviral properties of pyrrole derivatives against TMV, showing promising results in reducing viral load in infected plant tissues .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of tert-butyl 4-amino-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized for improved yield?

  • Answer: Synthesis typically involves multi-step routes, including protection/deprotection strategies for the amino group and esterification. Key steps may include nucleophilic substitution (e.g., tert-butyl group introduction via Boc-anhydride) and cyclization under acidic or basic conditions . Optimization can involve adjusting catalysts (e.g., Pd(PPh₃)₄ for cross-coupling ), temperature control to minimize side reactions (e.g., elimination ), and solvent selection (e.g., THF for solubility). Yield improvements may require iterative DOE (Design of Experiments) approaches to test variables like reagent stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

  • Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the pyrrole ring structure and tert-butyl group integrity, while IR spectroscopy validates carboxylate and amino functionalities . Discrepancies in peak assignments (e.g., overlapping signals) can be resolved by 2D NMR (COSY, HSQC) or comparison with computed spectra using software like Gaussian . Mass spectrometry (HRMS) provides molecular weight confirmation .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures with similar by-products?

  • Answer: Column chromatography (silica gel, hexane/EtOAc gradients) is standard . For polar by-products, reverse-phase HPLC or recrystallization (e.g., using ethanol/water mixtures) may improve purity. Monitoring via TLC with UV-active groups or ninhydrin staining (for free amines) aids in tracking target fractions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound derivatives, particularly regarding stereochemical outcomes?

  • Answer: Single-crystal X-ray diffraction using SHELXL or WinGX provides precise bond angles, torsion angles, and hydrogen-bonding networks. For stereoisomers, anomalous dispersion effects (e.g., Cu-Kα radiation) can distinguish enantiomers. Crystallization conditions (e.g., slow evaporation in dichloromethane/hexane) must be optimized to obtain diffraction-quality crystals .

Q. What experimental approaches can validate contradictory biological activity data observed for this compound in enzyme inhibition assays?

  • Answer: Dose-response studies (IC₅₀ determination) and kinetic assays (e.g., Lineweaver-Burk plots) can confirm inhibitory mechanisms . Cross-validate results using orthogonal techniques like SPR (Surface Plasmon Resonance) for binding affinity or cellular assays (e.g., luciferase reporters). Ensure controlled pH and temperature to minimize assay variability .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions, and what experimental parameters should be prioritized for validation?

  • Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and predict regioselectivity in Pd-catalyzed couplings . Experimentally, screen ligands (e.g., PPh₃ vs. XPhos), bases (Cs₂CO₃ vs. K₃PO₄), and solvents (dioxane vs. DMF) to match computational predictions. Monitor reaction progress via in situ IR or GC-MS .

Q. What strategies mitigate racemization or epimerization during functionalization of this compound in chiral synthesis?

  • Answer: Use low-temperature conditions (0°C) for nucleophilic substitutions and avoid strong bases (e.g., NaH) that promote ring-opening . Chiral HPLC or circular dichroism (CD) can monitor enantiopurity. Protecting group selection (e.g., Fmoc for amines) may stabilize intermediates against racemization .

Methodological Notes

  • Data Contradictions: Always cross-reference crystallographic data (e.g., CCDC entries ) with computational models (Mercury software ) to resolve structural ambiguities.
  • Reaction Optimization: Employ flow chemistry for reproducible, scalable synthesis of intermediates .
  • Biological Studies: Include positive/negative controls and replicate experiments across independent batches to ensure reproducibility .

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